molecular formula C18H14ClN5O2 B11296649 N-(3-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11296649
M. Wt: 367.8 g/mol
InChI Key: INMDMDJMWZGAQY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolopyrimidine core.

In an industrial setting, the synthesis may involve the use of dicationic molten salts as catalysts to enhance the reaction efficiency and yield . These catalysts are environmentally friendly and can be easily recovered and reused, making the process more sustainable.

Chemical Reactions Analysis

N-(3-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the phenyl or chlorophenyl rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures. Its unique reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various microbial strains and cancer cell lines, demonstrating significant inhibitory effects.

    Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting their metabolic processes and leading to cell death.

Comparison with Similar Compounds

N-(3-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which may enhance its biological activity and selectivity.

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-oxo-2-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H14ClN5O2/c19-12-7-4-8-13(9-12)20-17(26)14-10-15(25)21-18-22-16(23-24(14)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,20,26)(H,21,22,23,25)

InChI Key

INMDMDJMWZGAQY-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC(=N2)C3=CC=CC=C3)NC1=O)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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